molecular formula C35H48N4O10S2 B1206737 Pivampicillin probenate CAS No. 42190-91-0

Pivampicillin probenate

Cat. No.: B1206737
CAS No.: 42190-91-0
M. Wt: 748.9 g/mol
InChI Key: LKZFWYIOFQDUMO-GLCLSGQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pivampicillin Probenate is the probenate salt form of pivampicillin, a semisynthetic, orally active pivalate ester of ampenicillin with antibacterial activity. Upon absorption, pivampicillin is hydrolyzed into its active form ampicillin by esterases. Ampicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and eventually causing cell lysis.

Properties

CAS No.

42190-91-0

Molecular Formula

C35H48N4O10S2

Molecular Weight

748.9 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-(dipropylsulfamoyl)benzoic acid

InChI

InChI=1S/C22H29N3O6S.C13H19NO4S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);5-8H,3-4,9-10H2,1-2H3,(H,15,16)/t13-,14-,15+,18-;/m1./s1

InChI Key

LKZFWYIOFQDUMO-GLCLSGQWSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Isomeric SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Key on ui other cas no.

42190-91-0

Synonyms

MK 356
pivampicillin probenate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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